Trichloroacetyl chloride
Description
Role as a Versatile Acylating Agent
Trichloroacetyl chloride is widely recognized for its function as a potent acylating agent in organic synthesis. niir.orgscispace.com Acylation is a fundamental chemical reaction that involves the introduction of an acyl group (R-C=O) into a molecule. The high reactivity of this compound is attributed to the electron-withdrawing effect of the trichloromethyl group, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This property allows it to efficiently transfer the trichloroacetyl group to various nucleophilic compounds, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. Its greater reactivity compared to unsubstituted acyl chlorides makes it particularly useful in certain diacylation reactions. scispace.com
Importance in Pharmaceutical and Agrochemical Manufacturing
The utility of this compound as a chemical intermediate is particularly prominent in the pharmaceutical and agrochemical industries. marketresearchintellect.com
In the pharmaceutical sector , TCAC serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). srdrugs.inmarketresearchintellect.com It is employed in the production of a range of therapeutic agents, including antibiotics, antihistamines, anesthetics, and anticonvulsants. srdrugs.inontosight.ai The trichloroacetyl group can be a key structural component in drug molecules or can be used as a protecting group during complex syntheses. solubilityofthings.com
In the agrochemical industry , this compound is an indispensable intermediate for manufacturing a variety of crop protection products. marketresearchintellect.com It is a key component in the synthesis of herbicides, insecticides, and fungicides that are vital for controlling agricultural pests and thereby enhancing crop yields. srdrugs.inniir.orgmarketresearchintellect.com For instance, it is a key raw material in the production of the pesticide Chlorpyrifos. nuv.ac.in
Application in Specialty Chemical Production
Beyond pharmaceuticals and agrochemicals, this compound finds application in the synthesis of a diverse range of specialty chemicals. srdrugs.inniir.org These include:
Dyes and Pigments: It is used in the synthesis of certain dyes, contributing to the production of vibrant colors for the textile industry. srdrugs.inniir.org
Polymers and Coatings: TCAC is utilized in the production of various polymers and coatings. niir.org
Flame Retardants: It serves as a reagent in the manufacturing of some flame retardants. srdrugs.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroacetyl chloride | |
|---|---|---|
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InChI |
InChI=1S/C2Cl4O/c3-1(7)2(4,5)6 | |
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InChI Key |
PVFOMCVHYWHZJE-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)Cl | |
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Molecular Formula |
C2Cl4O | |
| Record name | TRICHLOROACETYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9034070 | |
| Record name | Trichloroacetyl chloride | |
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Molecular Weight |
181.8 g/mol | |
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Physical Description |
Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley] | |
| Record name | TRICHLOROACETYL CHLORIDE | |
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| Record name | Trichloroacetyl chloride | |
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Boiling Point |
244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C | |
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Solubility |
Sol in ether, Sol in alcohol | |
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Density |
1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C | |
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Vapor Pressure |
21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients | |
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Color/Form |
Liquid | |
CAS No. |
76-02-8 | |
| Record name | TRICHLOROACETYL CHLORIDE | |
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| Record name | 2,2,2-Trichloroacetyl chloride | |
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| Record name | Trichloroacetyl Chloride | |
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| Record name | Acetyl chloride, 2,2,2-trichloro- | |
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| Record name | Trichloroacetyl chloride | |
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Melting Point |
-31.8 °C | |
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Historical Context of Trichloroacetyl Chloride Research
Historically, the synthesis of trichloroacetyl chloride has been achieved through various methods. One of the earlier industrial-scale methods involved the partial chlorination of acetyl chloride in the liquid phase, often using organic nitrogen bases as homogeneous catalysts. google.com This process, however, was typically discontinuous and required a distillation step to separate the product from the catalyst. google.com
A significant development was the discovery that this compound could be prepared by the chlorination of acetyl chloride, acetaldehyde (B116499), or their chlorinated derivatives using activated charcoal as a heterogeneous catalyst. google.com This innovation allowed for continuous gas-phase reactions and simplified the removal of the catalyst. google.com Other documented synthetic routes include the reaction of chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal, and the isomerization of tetrachloroethylene (B127269) oxide by heating. wikipedia.org Research has also explored the Rosenmund reduction of this compound. acs.org
Scope and Objectives of Academic Inquiry
Established Industrial and Laboratory Preparation Routes
The primary methods for synthesizing this compound involve the transformation of simpler chlorinated or non-chlorinated precursors through catalytic processes, reactions with chlorinating agents, thermal degradation, or oxidation.
Chlorination of Acetyl Chloride or Acetaldehyde (B116499) with Catalysis
A significant route to this compound is the direct chlorination of acetyl chloride or acetaldehyde. This process can be performed using either homogeneous or heterogeneous catalysis, with the latter offering significant process advantages. smolecule.comgoogle.comwikipedia.org The reaction proceeds through a stepwise substitution of the hydrogen atoms on the methyl group with chlorine, passing through intermediates like chloroacetyl chloride and dichloroacetyl chloride.
Historically, this compound was produced on an industrial scale via the chlorination of acetyl chloride in the liquid phase using homogeneous catalysts. nuv.ac.in Organic nitrogen bases, such as pyridine (B92270), are typical catalysts for this process. nuv.ac.ingoogle.comgoogle.com This method, however, necessitates a discontinuous or batch reactor operation. google.comgoogle.comgoogle.com A significant drawback is the need to separate the final product from the dissolved catalyst, which is typically achieved through distillation. google.comnuv.ac.ingoogle.com
| Reactants | Catalyst Type | Catalyst Example | Process Type | Key Features |
| Acetyl Chloride, Chlorine | Homogeneous | Organic Nitrogen Bases (e.g., Pyridine) | Liquid-phase, Batch | Requires distillation to separate product from catalyst. |
| Acetaldehyde, Chlorine | Homogeneous | Organic Nitrogen Bases | Liquid-phase, Batch | Involves initial formation of trichloroacetaldehyde (chloral). |
A more advanced and efficient method for the chlorination of acetyl chloride, its chlorinated derivatives (like dichloroacetyl chloride), or acetaldehyde involves heterogeneous catalysis with active charcoal. google.comgoogle.comguidechem.com This approach allows for a continuous gas-phase reaction, where a mixture of the organic starting material and chlorine gas is passed through a heated tube containing a fixed bed of the active charcoal catalyst. google.comgoogle.com This method simplifies the process by eliminating the need for complex separation of the catalyst from the reaction mixture. smolecule.comgoogle.com The reaction is generally carried out at temperatures ranging from 100°C to 250°C. google.com
| Starting Material | Catalyst | Temperature | Pressure | Purity/Yield |
| Dichloroacetyl Chloride | Active Charcoal | 110°C | Atmospheric | 96% Purity. google.comgoogle.com |
| Dichloroacetyl Chloride | Active Charcoal | 180-200°C | Atmospheric | 97.3% Purity. smolecule.com |
| Acetyl Chloride | Active Charcoal | 180°C | 5 bar | >90% Conversion. |
Reaction of Trichloroacetic Acid with Chlorinating Agents (e.g., Thionyl Chloride, PCl₃)
This compound can be readily prepared by reacting trichloroacetic acid with various chlorinating agents. nih.govchemicalbook.com Common reagents for this conversion include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). nih.govchemicalbook.comniir.org The reaction with thionyl chloride can be effectively promoted by the presence of activated carbon. nuv.ac.ingoogle.com While the reaction between trichloroacetic acid and thionyl chloride can sometimes result in poor yields due to equilibrium issues, using benzoyl chloride as a reagent has been shown to produce good yields. researchgate.net
| Reactants | Chlorinating Agent | Catalyst/Additive | Conditions | Yield |
| Trichloroacetic Acid | Thionyl Chloride (SOCl₂) | Activated Carbon | Heated to boiling for 6 hours | 75.1%. google.com |
| Trichloroacetic Acid | Phosphorus Trichloride (PCl₃) | Not specified | Not specified | Mentioned as a viable method. guidechem.comnih.govchemicalbook.comniir.org |
| Trichloroacetic Acid | Benzoyl Chloride | Not specified | Not specified | Reported to give good yields. researchgate.net |
Thermal Decomposition of Trichloroacetic Acid with Catalysis (e.g., MnO₂, MnCl₂)
Another synthetic pathway is the catalytic thermal decomposition of anhydrous trichloroacetic acid. sciengine.com Various metal cations, including those from MnCl₂, can catalyze this reaction. sciengine.com In this process, anhydrous trichloroacetic acid is heated in the presence of a catalyst. Decomposition begins at approximately 70°C, and the this compound product starts to distill at around 85°C. sciengine.com The reaction produces this compound along with gaseous byproducts like carbon dioxide and hydrogen chloride. sciengine.com Other catalysts such as KCl, CsCl, and K₂CO₃ have also been explored for this decomposition. nuv.ac.in
| Reactant | Catalyst | Temperature | Key Observations |
| Anhydrous Trichloroacetic Acid | Mn²⁺ (from MnCl₂) | Heated in an oil bath (Decomposition at ~70°C) | Product distills at ~85°C. sciengine.com |
| Anhydrous Trichloroacetic Acid | CsCl, KCl, K₂CO₃ | Not specified | Mentioned as a possible synthetic route. nuv.ac.ingoogle.com |
Oxidation of Tetrachloroethylene (B127269)
The oxidation of tetrachloroethylene is a notable method for producing this compound. nih.gov This transformation can be achieved through several oxidative routes. A common industrial method is the gas-phase, photochemical oxidation of tetrachloroethylene with oxygen, initiated by UV light. guidechem.comnih.gov The reaction can also be sensitized using chlorine or iodine. nih.gov Other oxidizing systems, such as fuming sulfuric acid or a combination of fuming nitric acid and sulfuric acid at 18-20°C, are also effective. smolecule.comnih.gov An alternative pathway involves the thermal rearrangement of tetrachloroethylene oxide, which readily converts to this compound at temperatures above 60°C. wikipedia.orgtandfonline.com
| Reactant | Oxidant/Conditions | Key Features |
| Tetrachloroethylene | Oxygen, UV Light | Common gas-phase photochemical production method. guidechem.comnih.gov |
| Tetrachloroethylene | Fuming Sulfuric Acid | Liquid-phase oxidation. smolecule.comnih.gov |
| Tetrachloroethylene | Fuming Nitric Acid, Sulfuric Acid | Carried out at 18-20°C. smolecule.comnih.gov |
| Tetrachloroethylene Oxide | Heating (>60°C) | Isomerization/rearrangement reaction. wikipedia.orgtandfonline.com |
Reaction of Pentachloroethane (B166500) with Oxygen under UV Light
One method for preparing this compound involves the reaction of pentachloroethane with dry oxygen under the influence of ultraviolet (UV) light. nih.govchemicalbook.comsmolecule.com This photochemical oxidation process offers a direct route to the desired acyl chloride.
Carbon Tetrachloride and Carbon Monoxide Reaction
This compound can also be synthesized from the reaction of carbon tetrachloride and carbon monoxide. nih.govchemicalbook.comsmolecule.com This process is typically conducted in the presence of a catalyst, such as aluminum chloride, at elevated temperatures and high pressures. nih.govchemicalbook.comsmolecule.com A reported yield for this method is 37% when carried out at 200°C under high pressure. nih.govchemicalbook.com
| Reactants | Catalyst/Conditions | Yield | Reference |
| Pentachloroethane, Oxygen | UV Light | Not Specified | nih.govchemicalbook.comsmolecule.com |
| Carbon Tetrachloride, Carbon Monoxide | Aluminum Chloride, 200°C, High Pressure | 37% | nih.govchemicalbook.com |
Green Chemistry Approaches and Sustainable Manufacturing Processes
In response to growing environmental concerns, there is a significant shift towards developing more sustainable and eco-friendly methods for chemical production. marketresearchintellect.com This includes the synthesis of this compound, where green chemistry principles are being increasingly applied. marketresearchintellect.comnuv.ac.in
Optimization of Reaction Conditions for Reduced Environmental Impact
A key aspect of green chemistry is the optimization of reaction parameters to minimize waste and energy consumption. In the context of this compound synthesis, this involves carefully controlling factors like temperature and pressure to enhance yield and selectivity while reducing the formation of by-products. For instance, in chlorination reactions, maintaining temperatures between 120–200°C can accelerate the process, though higher temperatures risk decomposition. Similarly, elevated pressures of 1–7 bar can improve the solubility of chlorine gas, leading to more complete reactions.
Development of Catalyst Systems for Enhanced Efficiency and Selectivity
Catalysis plays a vital role in improving the efficiency and sustainability of chemical syntheses. The use of heterogeneous catalysts, such as activated charcoal, offers significant advantages over traditional homogeneous catalysts. smolecule.comgoogle.com Heterogeneous catalysts are easily separated from the reaction mixture, which simplifies purification and allows for continuous reactor operation. smolecule.comgoogle.com
In one process, acetyl chloride or acetaldehyde is chlorinated in the presence of activated charcoal to produce this compound. google.com This method can be carried out in either a gas or liquid phase and allows for high conversion rates. google.com Another sustainable approach utilizes a pyridine catalyst in the synthesis of this compound from chloroacetyl chloride, which itself is derived from the mother liquor of MCA. nuv.ac.in This process also highlights the use of phase transfer catalysts to improve reaction efficiency. nuv.ac.in
| Catalyst System | Starting Material(s) | Key Advantages | Reference |
| Activated Charcoal (Heterogeneous) | Acetyl chloride or Acetaldehyde and Chlorine | Easy separation, continuous operation, high conversion | google.com |
| Pyridine (Homogeneous) with Phase Transfer Catalyst | Chloroacetyl Chloride (from MCA mother liquor) and Chlorine | High yield (up to 95%), utilizes industrial by-product | nuv.ac.in |
Emerging Synthetic Strategies for this compound
Research into novel synthetic routes for this compound continues to evolve, with a focus on improving efficiency, safety, and sustainability. One area of exploration involves the photochemical oxidation of tetrachloroethylene with oxygen, initiated by UV light or sensitized with chlorine or iodine. nih.govchemicalbook.com
Another emerging strategy involves the direct chlorination of acetyl chloride or its chlorinated derivatives using a heterogeneous catalyst like activated charcoal. google.com This process is advantageous as it avoids the need for a discontinuous reactor operation and simplifies the separation of the product from the catalyst. google.com
Furthermore, innovative processes are being developed to utilize waste streams from other chemical manufacturing processes. A notable example is the synthesis of this compound from the waste liquid of chloroacetic acid production. google.comgoogle.com This method involves the acylation of the refined waste liquid with chlorine gas in the presence of sulfur, followed by further chlorination using pyridine and a cocatalyst to yield this compound. google.comgoogle.com This integrated approach not only provides a cost-effective production route but also mitigates environmental pollution by recycling industrial waste. google.com
Fundamental Acylation Reactionsepa.govrsc.orgutoronto.ca
Acylation is a key reaction of this compound, involving the introduction of the trichloroacetyl group (CCl₃CO-) into a molecule. chemicalland21.comwordpress.com This process is a type of nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the substitution of the chloride ion. chemicalland21.comvaia.com
This compound readily reacts with various nucleophiles. chemicalland21.com Common nucleophiles include alcohols, amines, and water. chemicalland21.comwordpress.commanavchem.com The reaction with alcohols yields trichloroacetate (B1195264) esters, while reaction with amines produces N-substituted trichloroacetamides. wordpress.com The general mechanism involves the attack of the nucleophile on the electron-deficient carbonyl carbon, forming a tetrahedral intermediate. vaia.com Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and forming the acylated product along with hydrochloric acid. solubilityofthings.com
The high reactivity of this compound in these reactions is attributed to the significant positive partial charge on the carbonyl carbon, induced by the cumulative electron-withdrawing power of the four chlorine atoms in the molecule.
The high reactivity of this compound makes it a valuable reagent for derivatization, particularly for analytical purposes such as gas chromatography (GC). ontosight.aisigmaaldrich.comresearch-solution.com In GC analysis, compounds with active hydrogen atoms, such as those in hydroxyl (-OH), amino (-NH), and sulfhydryl (-SH) groups, are often converted into more volatile and thermally stable derivatives to improve their chromatographic behavior. research-solution.comsemanticscholar.org
This compound is used to acylate these functional groups, converting polar compounds into less polar, more volatile esters and amides. utoronto.caresearch-solution.com For instance, it can react with all available hydroxyl and amine groups on a surface to allow for their quantification. utoronto.ca This process enhances detectability and improves peak shape and separation during GC analysis. research-solution.comresearchgate.net
Below is a table summarizing common derivatization reactions with this compound:
Table 1: Derivatization Reactions with this compound| Analyte Functional Group | Reactant | Product Type | Application |
|---|---|---|---|
| Hydroxyl (-OH) | Alcohol | Trichloroacetate Ester | GC Analysis |
| Amino (-NH₂) | Primary Amine | N-substituted Trichloroacetamide | GC Analysis, Solid-Phase Synthesis |
| Amino (-NHR) | Secondary Amine | N,N-disubstituted Trichloroacetamide | GC Analysis, Solid-Phase Synthesis |
Decomposition and Rearrangement Pathways
This compound can undergo decomposition and rearrangement, particularly under thermal stress, to yield a variety of products. epa.govresearchgate.net
Theoretical and experimental studies have explored the thermal decomposition (pyrolysis) of this compound. researchgate.netrsc.org These studies identify the primary products and the energetic requirements for different decomposition pathways. epa.govresearchgate.net
Computational studies and vacuum pyrolysis experiments have identified several major products from the decomposition of this compound. epa.govresearchgate.net The primary decomposition products include phosgene (B1210022) (COCl₂), dichloroketene (B1203229) (CCl₂CO), carbon dichloride (CCl₂), carbon tetrachloride (CCl₄), and carbon monoxide (CO). epa.govresearchgate.net The formation of these products occurs through different reaction pathways, including bond cleavage and molecular rearrangement. researchgate.net For example, dichloroketene can be generated in situ from this compound for use in cycloaddition reactions. nih.govresearchgate.netchemicalpapers.com The initial C-C bond cleavage is a significant pathway, leading to CCl₃ and COCl radicals. researchgate.net
Table 2: Major Thermal Decomposition Products of this compound
| Product | Chemical Formula | Formation Pathway |
|---|---|---|
| Phosgene | COCl₂ | Rearrangement/Decomposition |
| Dichloroketene | CCl₂CO | Rearrangement/Decomposition |
| Carbon Dichloride | CCl₂ | Fragmentation |
| Carbon Tetrachloride | CCl₄ | Radical Recombination |
| Carbon Monoxide | CO | Fragmentation |
Seven distinct reaction pathways have been investigated, each with a calculated potential energy barrier and activation energy. epa.govresearchgate.net These calculations help to predict which decomposition routes are more favorable under specific conditions. While specific values for each of the seven pathways are detailed in specialized literature, the studies confirm that significant energy input is required for decomposition, consistent with pyrolysis experiments conducted at high temperatures (970–1370 K). researchgate.net The activation energy for the tautomerism of a related intermediate, 1,2-dichloroethenol to monochloroacetyl chloride, was calculated to be a substantial 53.3 kcal/mol, highlighting the high energy demands of such rearrangements. researchgate.net
Photolysis Mechanisms
The photolysis of this compound (CCl3COCl) is a key process in understanding its atmospheric behavior and its application as a chlorine atom precursor in laboratory studies. nih.gov This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds and the formation of various reactive species and stable products. researchgate.net
Photolytic Generation of Chlorine Atoms
Upon irradiation with UV-C light, this compound undergoes photolysis, which serves as a source of chlorine atoms (Cl). nih.govresearchgate.net This process can occur both in the presence and absence of oxygen. nih.govrsc.org The primary photochemical step involves the cleavage of the carbon-carbon (C-C) bond, which is considered a dominant pathway. researchgate.net Theoretical studies have calculated the dissociation energy of the C-C bond to be approximately 72 kcal/mol. epa.gov This bond cleavage leads to the formation of a trichloromethyl radical (•CCl3) and a chloro-carbonyl radical (•COCl). researchgate.net The subsequent decomposition of the chloro-carbonyl radical can then release a chlorine atom.
Another proposed initial step in the photolysis mechanism is the direct formation of the trichloromethyl radical (•CCl3), carbon monoxide (CO), and a chlorine atom (Cl). researchgate.net The generation of chlorine atoms from the photolysis of this compound has been utilized in laboratory settings to study the kinetics of chlorine atom reactions with other atmospheric compounds. nih.govresearchgate.net
Product Formation during Photolysis (e.g., COCl2, CO)
The photolysis of this compound yields several key products, with phosgene (COCl2) and carbon monoxide (CO) being the major ones identified in studies conducted in both air and nitrogen diluents. nih.govresearchgate.netsmolecule.com The formation of these products is a consequence of the reactions of the initial radical species generated during photolysis.
In the presence of oxygen, the trichloromethyl radical (•CCl3) can react with oxygen to form a trichloromethylperoxy radical (•CCl3O2), which can then lead to the formation of phosgene. However, the formation of phosgene also occurs in the absence of oxygen, indicating an alternative pathway. researchgate.net This pathway is believed to involve the reaction of the initially formed trichloromethyl radical (•CCl3) and chloro-carbonyl radical (•COCl). researchgate.net
Theoretical studies have predicted other possible photolysis products, including dichloroketene (Cl2C=C=O) and carbon tetrachloride (CCl4). researchgate.netepa.gov Experimental studies using matrix isolation-infrared spectroscopy have identified intermediates such as the radicals •CCl3 and •COCl, as well as the carbene CCl2 and the unstable ketene (B1206846) Cl2C=C=O. researchgate.net These intermediates further react to form the observed stable end products. For instance, phosgene (COCl2), oxalyl chloride ((COCl)2), and tetrachloroethylene (C2Cl4) have been detected as products of secondary reactions. researchgate.net
The table below summarizes the major and minor products observed during the photolysis of this compound.
| Product Name | Chemical Formula | Role/Observation |
| Phosgene | COCl2 | Major photolysis product in both air and nitrogen. nih.govresearchgate.netsmolecule.com |
| Carbon Monoxide | CO | Major photolysis product in both air and nitrogen. nih.govresearchgate.netsmolecule.com |
| Dichloroketene | Cl2C=C=O | Predicted and observed as an intermediate/product. researchgate.netepa.gov |
| Carbon Tetrachloride | CCl4 | Predicted and observed as a product. researchgate.netepa.gov |
Catalytic Reactions Involving this compound
This compound participates in several important catalytic reactions, highlighting its utility as a reagent in organic synthesis.
Oxidation Catalysis in Organic Synthesis
This compound is recognized as an oxidation catalyst used in the synthesis of various organic compounds. cymitquimica.combiosynth.com For example, it can be used in the coupling of organozinc intermediates to produce trichloromethyl ketones. organic-chemistry.org
Ruthenium(II)-Catalyzed Additions to Olefins
Ruthenium(II) complexes have been shown to catalyze the addition of this compound to olefins. oup.comoup.com This reaction provides a pathway for the synthesis of α,α,γ-trichloroalkanoic acids following the hydrolysis of the initial adduct. oup.com Dichlorotris(triphenylphosphine)ruthenium(II) is a specific catalyst used for the addition of trichloroacetic acid esters to 1-olefins. acs.org This type of radical addition reaction has also been studied with other polyhalogenated compounds like carbon tetrachloride. acs.org The catalytic cycle likely involves the activation of the carbon-chlorine bond in this compound by the ruthenium(II) center.
Hydrolysis and Environmental Degradation Reactions
This compound is highly reactive towards water, leading to its hydrolysis and subsequent environmental degradation. cymitquimica.comsolubilityofthings.com
The primary hydrolysis reaction involves the conversion of this compound to trichloroacetic acid (TCA) and hydrochloric acid (HCl). cymitquimica.comsolubilityofthings.com This reaction is rapid, which is a characteristic of acyl chlorides. nih.gov
In the environment, the atmospheric degradation of certain chlorinated solvents, such as tetrachloroethene and 1,1,1-trichloroethane, can lead to the formation of this compound. researchgate.net This atmospheric this compound then readily hydrolyzes in the presence of atmospheric humidity to form trichloroacetic acid. researchgate.nettandfonline.com Trichloroacetic acid has been detected in rainwater, soil, and foliage, indicating its environmental persistence. tandfonline.com
Advanced Spectroscopic and Analytical Characterization in Trichloroacetyl Chloride Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for probing the molecular structure of trichloroacetyl chloride and observing its transformation during chemical reactions. Each technique offers unique insights into the compound's functional groups and bonding arrangements.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the vibrations of its constituent bonds. The most prominent feature is the intense stretching vibration of the carbonyl group (C=O), which is typical for acyl chlorides. Additionally, the carbon-chlorine (C-Cl) bonds exhibit characteristic absorptions. These spectral fingerprints are crucial for confirming the compound's identity and for monitoring reactions involving the acyl chloride moiety. For instance, the disappearance of the characteristic C=O band can signify the conversion of this compound into a different product. nist.govpressbooks.publibretexts.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | ~1780 - 1815 | Strong |
| Carbon-Chlorine (C-Cl) | Stretch | ~830 - 850 | Strong |
Note: Specific peak positions can vary slightly depending on the sample phase (e.g., neat liquid, solution) and the spectrometer.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon framework of a molecule.
¹H NMR Spectroscopy: this compound has no hydrogen atoms; therefore, it does not produce a proton NMR spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the two unique carbon environments in the molecule: the carbonyl carbon of the acyl chloride group and the carbon of the trichloromethyl group (-CCl₃). nih.govdocbrown.infolibretexts.org The carbonyl carbon is significantly deshielded due to the electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom, causing it to resonate at a higher chemical shift (downfield). The trichloromethyl carbon also appears downfield due to the cumulative inductive effect of the three attached chlorine atoms. nih.govdocbrown.infolibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Acyl Chloride Carbonyl | 160 - 170 |
Note: Chemical shifts are relative to tetramethylsilane (TMS) and can be influenced by the solvent used.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([C₂Cl₄O]⁺˙) is often weak or absent due to the molecule's instability upon ionization. chemguide.co.ukuni-saarland.de
The fragmentation pattern is highly characteristic, primarily due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). rsc.org This results in distinctive isotopic clusters for chlorine-containing fragments, which aids in their identification. Common fragmentation pathways include the cleavage of C-C and C-Cl bonds.
Key Fragmentation Pathways:
Loss of a chlorine radical (•Cl): This leads to the formation of the trichloroacryloylium ion ([C₂Cl₃O]⁺).
Cleavage of the C-C bond: This can result in the formation of the trichloromethyl cation ([CCl₃]⁺) and the chloro(oxo)methyl radical (•COCl), or the chlorocarbonyl cation ([COCl]⁺) and the trichloromethyl radical (•CCl₃). The [CCl₃]⁺ fragment is often a prominent peak in the spectrum.
Table 3: Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Formula | Approximate m/z | Notes |
|---|---|---|---|
| Trichloromethyl cation | [CCl₃]⁺ | 117, 119, 121, 123 | Characteristic isotopic pattern for three chlorine atoms. |
| Dichloromethylene cation | [CCl₂]⁺ | 82, 84, 86 | Isotopic pattern for two chlorine atoms. |
While not typically used for detailed structural elucidation of simple acyl chlorides, UV-Vis spectroscopy can be employed to monitor reactions involving this compound. The carbonyl group in the molecule exhibits a weak n → π* electronic transition, which results in UV absorption. This property allows for the quantitative tracking of the concentration of this compound in a reaction mixture over time, providing a simple and rapid method for controlling process efficiency during its synthesis or subsequent use.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for determining its concentration in various samples.
Gas chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound. nuv.ac.in The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. nuv.ac.in When coupled with a detector such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), GC can be used for precise quantification. nih.govactachemscand.org
Research has shown that GC is effective in monitoring the synthesis of this compound, allowing for the determination of product purity at various stages. nuv.ac.in For example, analysis of crude this compound after synthesis can show purities exceeding 98%, which can be increased to approximately 99.7% after distillation, with the levels of side products and impurities dropping to less than 0.1%. nuv.ac.in In some analytical procedures, this compound is converted into a more stable ester derivative prior to GC analysis to improve chromatographic performance and sensitivity. actachemscand.orgjapsonline.com
GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This dual-technique approach is invaluable for unequivocally identifying this compound and for the structural characterization of unknown impurities present in a sample. nist.gov
Table 4: Summary of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂Cl₄O |
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS/MS)
The direct analysis of this compound using liquid chromatography is complicated by its high reactivity. Acyl chlorides readily hydrolyze in the presence of water, a common component of reversed-phase LC mobile phases. This instability can lead to on-column degradation, making accurate quantification of the parent compound challenging echemi.com. Consequently, analytical strategies often rely on indirect methods, such as derivatization or conversion to a more stable analyte.
One effective approach involves the derivatization of the reactive acid chloride into a stable methyl ester by reacting it with anhydrous methanol. This stable derivative can then be analyzed using High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometry (MS) detection. The use of single ion monitoring (SIM) in LC-MS provides high specificity and sensitivity, with detection limits for similar reactive acid chlorides reaching as low as 2 parts per million (ppm) researchgate.net. This derivatization strategy circumvents the instability of the acyl chloride, allowing for robust and reliable quantification.
Another established indirect method involves the controlled hydrolysis of this compound to trichloroacetate (B1195264) (TCAA), which is a stable anion. The resulting TCAA can be quantified using ion chromatography. A validated method for determining this compound in a titanium tetrachloride matrix utilizes this principle. The sample is hydrolyzed with hydrochloric acid, and the resulting trichloroacetate is quantified. This method has a quantitation limit of 2.1 mg/L for this compound, with recoveries in the range of 84.1% to 87.3% researchgate.netepa.gov.
The table below summarizes key parameters for the indirect analysis of this compound via its derivatives.
| Analytical Method | Analyte | Matrix | Quantitation Limit | Recovery Rate | Reference |
|---|---|---|---|---|---|
| HPLC-MS | Methyl Trichloroacetate (derivatized) | Active Pharmaceutical Ingredients | ~2 ppm | Not Specified | researchgate.net |
| Ion Chromatography | Trichloroacetate (hydrolyzed) | Refined Titanium Tetrachloride | 2.1 mg/L | 84.1% - 87.3% | researchgate.netepa.gov |
Advanced Laser-Based Spectroscopic Techniques for Trace Detection
Advanced laser-based spectroscopic techniques offer high sensitivity and real-time monitoring capabilities, making them potentially suitable for the trace detection of highly reactive and corrosive gases like this compound or its decomposition products.
Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analysis technique that can detect elemental composition. For chlorinated compounds, LIBS has been explored for the detection of chlorine. The technique focuses a high-energy laser pulse onto a sample to create a plasma, and the atomic emissions from the plasma are analyzed. While strong atomic lines of chlorine can be absorbed by oxygen in the air, studies have shown that LIBS can detect chlorine in various matrices, including concrete and volatile organic compounds researchgate.net. A dual-pulsed LIBS system has demonstrated significant improvements in signal levels for chlorine detection researchgate.net. This technique could potentially be adapted for the rapid, in-situ monitoring of environments where this compound is present.
Quartz-Enhanced Photothermal Spectroscopy (QEPTS) is another highly sensitive technique suitable for the trace detection of corrosive gases. QEPTS offers a non-contact measurement, which is crucial for analyzing reactive gases that could damage the sensor, such as the hydrogen chloride (HCl) produced during the hydrolysis of this compound mdpi.com. An ultra-highly sensitive HCl sensor based on QEPTS has been developed, achieving a minimum detection limit of approximately 17 parts per billion (ppb) mdpi.com. This suggests that QEPTS could be a valuable tool for monitoring the atmospheric hydrolysis of this compound by detecting the formation of HCl in real-time.
The potential application of these laser-based techniques is summarized in the table below.
| Technique | Target Analyte | Principle | Potential Application for TCAC | Reported Sensitivity (for related analytes) |
|---|---|---|---|---|
| Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental Chlorine (Cl) | Atomic emission from laser-induced plasma | Rapid, in-situ detection of TCAC contamination or presence. | Trace levels in solids and gases researchgate.net |
| Quartz-Enhanced Photothermal Spectroscopy (QEPTS) | Hydrogen Chloride (HCl) | Photothermal detection using a quartz tuning fork | Monitoring TCAC hydrolysis by detecting HCl byproduct. | ~17 ppb for HCl mdpi.com |
Application of Analytical Methods in Mechanistic Studies
Understanding the reaction mechanisms of this compound is essential for controlling its reactivity and optimizing its use in chemical synthesis. Analytical methods are fundamental to these mechanistic studies, allowing researchers to identify intermediates, quantify products, and determine reaction kinetics.
The hydrolysis of acyl chlorides is a key reaction, and its mechanism is generally described as a nucleophilic addition-elimination process docbrown.info. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the corresponding carboxylic acid and hydrogen chloride docbrown.infochemeurope.com. The reactivity of the acyl chloride in these reactions is influenced by the structure of the alkyl group. For a series of chloroacetyl chlorides, the rate of reaction with methanol was found to increase with the degree of chlorination (CH₃COCl < CH₂ClCOCl < CHCl₂COCl), which is consistent with an addition-intermediate mechanism niu.edu.
A variety of analytical techniques are employed to elucidate such mechanisms. Spectroscopic methods including UV, IR, and NMR analyses are used to identify the structure of reaction products and intermediates. For example, in the study of the reaction between pyrogallol and chloroacetyl chloride, these spectroscopic methods, along with chromatography, were used to characterize the resulting products mdpi.comsciforum.net.
Kinetic studies, which measure the rate of reaction, provide quantitative insights into the reaction mechanism. The hydrolysis of acyl chlorides can be monitored by tracking the disappearance of the reactant or the appearance of a product over time. For instance, the kinetics of acyl chloride reactions with methanol have been measured by titrating the hydrogen chloride produced niu.edu. Similarly, HPLC methods can be used to simultaneously measure the time-dependent concentrations of the substrate and its hydrolysis products, providing a detailed picture of the reaction progress researchgate.net. Such kinetic data are crucial for determining the reaction order and the influence of factors like solvent and nucleophile structure on the reaction pathway niu.eduresearchgate.net.
Computational Chemistry and Theoretical Studies of Trichloroacetyl Chloride
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT calculations serve as powerful tools to investigate the fundamental properties of trichloroacetyl chloride. These methods are built on the principles of quantum mechanics to model the electronic structure and predict the behavior of molecules with a high degree of accuracy.
Theoretical studies have extensively explored the decomposition and rearrangement reactions of this compound. By employing methods such as the UMP2/6-311++G(2d,2p) and UB3LYP/6-311++G(2d,2p) levels of theory, researchers have been able to map out potential energy surfaces and identify various reaction pathways. epa.govresearchgate.net These calculations are crucial for determining the potential energy barriers and activation energies for each step of a reaction, providing insights into the feasibility and kinetics of different decomposition routes. epa.govresearchgate.net
| Reaction Pathway | Description | Key Intermediates/Transition States | Major Products |
|---|---|---|---|
| Ia-c | Decomposition pathways involving initial C-C bond cleavage. | CCl₃ and COCl radicals | CCl₄, CO, COCl₂ |
| IIa-b | Decomposition pathways involving initial C-Cl bond cleavage. | CCl₂COCl radical | CCl₂CO, Cl |
| IIIa-b | Rearrangement and subsequent decomposition. | Isomeric transition states | COCl₂, CCl₂ |
This table summarizes the computationally studied reaction pathways for the decomposition of this compound, as identified through ab initio and DFT calculations.
DFT calculations are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound and related compounds, DFT methods have been employed to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netrsc.org These theoretical predictions are invaluable for assigning spectral features and understanding the relationship between molecular structure and spectroscopic behavior.
For instance, the vibrational wavenumbers of 2-(trichloroacetyl)pyrrole (B45717) have been computed using DFT and compared with experimental normal Raman scattering (nRs) and surface-enhanced Raman scattering (SERS) spectra to validate the theoretical model. researchgate.net Furthermore, DFT has been used to predict NMR parameters, such as quadrupolar coupling constants and chemical shift values, which are crucial for interpreting experimental NMR data. rsc.org
Quantum Chemical Modeling of Photochemical Processes
Quantum chemical modeling plays a vital role in understanding the photochemical behavior of this compound. amanote.com Upon absorption of ultraviolet (UV) radiation, the molecule can undergo dissociation, leading to the formation of various reactive species. Theoretical studies have investigated the photolysis of this compound, identifying the primary photoproducts as phosgene (B1210022) (COCl₂) and carbon monoxide (CO). researchgate.net
Matrix isolation studies, combined with theoretical calculations, have provided detailed insights into the photolytic decomposition mechanism. amanote.com These experiments, where this compound is trapped in an inert gas matrix at low temperatures and irradiated with UV light, allow for the spectroscopic identification of transient species. Computational models help to confirm the identity of these intermediates and elucidate the steps involved in the photochemical process.
Simulation of Atmospheric Oxidation Mechanisms
This compound is a compound of interest in atmospheric chemistry, and computational simulations are essential for understanding its fate and impact in the atmosphere. The primary atmospheric oxidants are the hydroxyl radical (•OH) and the chlorine atom (Cl•).
The oxidation of various organic compounds initiated by hydroxyl radicals is a key process in atmospheric chemistry. nih.gov While specific detailed simulations for the hydroxyl radical-initiated oxidation of this compound are part of broader studies on chlorinated hydrocarbons, the general mechanisms are well-understood through computational chemistry. These reactions typically proceed via hydrogen abstraction or addition to unsaturated bonds, leading to the formation of a variety of oxygenated products. For related chlorinated compounds, OH radical initiated oxidation has been shown to be a significant degradation pathway. researchgate.net
The oxidation initiated by chlorine atoms is another important atmospheric degradation pathway, particularly in marine and coastal areas or in regions with significant sources of chlorine. acs.org Computational studies on the chlorine atom-initiated oxidation of related chloroethenes have shown that the reaction mechanisms can be complex, involving the formation of chlorinated alkoxy radicals that can undergo various unimolecular dissociation reactions. acs.org
For tetrachloroethene, for example, chlorine atom-initiated oxidation leads to the formation of this compound and phosgene. acs.org The relative yields of these products can depend on the concentrations of reactants, suggesting complex reaction kinetics that can be effectively modeled using computational methods. acs.org These simulations provide crucial data for atmospheric models that aim to predict the atmospheric lifetime and environmental impact of chlorinated compounds.
| Oxidant | General Reaction Type | Key Computational Insights | Relevance |
|---|---|---|---|
| Hydroxyl Radical (•OH) | H-abstraction or addition | Elucidation of reaction pathways and product formation for related chlorinated compounds. researchgate.net | Primary daytime oxidant in the troposphere. |
| Chlorine Atom (Cl•) | Addition to C=C or H-abstraction | Modeling of complex reaction mechanisms and product distributions for chloroalkenes, leading to CCl₃COCl formation. acs.org | Important in marine and polluted coastal environments. |
This table provides a summary of the simulated atmospheric oxidation mechanisms for this compound and related compounds.
Environmental and Toxicological Research Perspectives
Environmental Fate and Transport Mechanisms
The environmental behavior of trichloroacetyl chloride is largely dictated by its high reactivity, particularly with water. This section explores the key mechanisms that govern its transport and persistence in the environment.
This compound reacts readily with water in a process known as hydrolysis. This reaction is a major determinant of its fate in aquatic environments and moist terrestrial systems. The hydrolysis of this compound yields trichloroacetic acid and hydrogen chloride. nist.gov The reaction is exothermic, meaning it releases heat. noaa.gov
Table 1: Hydrolysis Half-Life of Structurally Similar Acyl Chlorides
| Compound | Temperature (°C) | Hydrolysis Half-Life |
|---|---|---|
| Acetyl chloride | 25 | 0.8 seconds |
| Dichloroacetyl chloride | -20 | 0.004/min (rate) |
Data for analogous compounds suggest a rapid hydrolysis rate for this compound.
Once in the atmosphere, this compound is expected to exist predominantly in the vapor phase. nih.gov Its degradation in the atmosphere is influenced by several factors. It is not anticipated to degrade significantly through reactions with photochemically produced hydroxyl radicals. nih.gov
The primary removal mechanism from the atmosphere is believed to be hydrolysis within atmospheric water droplets (e.g., in clouds, fog, or rain), a process termed "rain-out". This process is estimated to result in an atmospheric half-life of about 5 months. nih.gov In contrast, direct gas-phase hydrolysis is considered a very slow and ineffective removal mechanism, with an estimated half-life of 455 years. nih.gov The product of this atmospheric hydrolysis is trichloroacetic acid.
Table 2: Estimated Atmospheric Half-Life of this compound
| Degradation Pathway | Estimated Half-Life | Significance |
|---|---|---|
| Gas-Phase Hydrolysis | 455 years (range: 130-1595 years) | Not an effective removal mechanism |
| "Rain-out" (Hydrolysis in rain) | 5 months | A possible atmospheric removal mechanism |
The persistence of this compound in ecosystems is generally low due to its rapid hydrolysis in the presence of water. coleparmer.com This high reactivity is the primary factor limiting its transport and longevity in soil and aquatic environments.
In terrestrial ecosystems, the rapid rate of hydrolysis is expected to prevent the leaching of this compound through the soil column. nih.gov Similarly, in aquatic systems, its quick conversion to trichloroacetic acid means that the parent compound will not persist. However, it is important to note that the degradation product, trichloroacetic acid, is itself a persistent compound in aquatic environments.
Formation as a Product of Environmental Processes
This compound is not only introduced into the environment as a manufactured chemical but can also be formed through the transformation of other chlorinated compounds.
A significant environmental source of this compound is the atmospheric oxidation of chlorinated ethenes, particularly tetrachloroethene and to a lesser extent, trichloroethene.
The most common method for the industrial production of this compound is the gas-phase, photochemical oxidation of tetrachloroethene with oxygen, a process that can also occur in the environment. nih.gov This reaction can be initiated by ultraviolet (UV) light. nih.gov Other oxidative processes that can convert tetrachloroethene to this compound include reactions with fuming sulfuric acid or a mixture of fuming nitric acid and sulfuric acid. nih.gov The oxidation of tetrachloroethene is a major metabolic pathway that leads to the formation of trichloroacetate (B1195264), with this compound as a key intermediate. nih.gov
The oxidation of trichloroethylene (B50587) can also lead to the formation of chlorinated acetyl chlorides. While the primary products are often dichloroacetyl chloride and trichloroethylene oxide, this compound has been identified as a product under certain conditions, such as during thermal treatment in the presence of air. google.comepa.gov
The formation of this compound from chlorinated ethenes in the environment is mediated by highly reactive radical species, including hydroxyl (•OH) and chlorine (Cl•) radicals.
The reaction with tropospheric radicals is a proposed pathway for the formation of this compound, which subsequently hydrolyzes to trichloroacetic acid in the presence of atmospheric moisture. researchgate.net Research has shown that the irradiation of a mixture containing tetrachloroethene and a source of hydroxyl radicals (hydrogen peroxide) leads to the production of this compound. consensus.app The reaction of hydroxyl radicals with both trichloroethylene and tetrachloroethylene (B127269) is considered the dominant atmospheric loss process for these compounds, proceeding via an OH addition mechanism. researchgate.net
While the direct role of chlorine radicals in the formation of this compound from chlorinated ethenes is less specifically documented in the provided search results, chlorine radicals are known to be highly reactive towards organic compounds and are present in certain atmospheric environments, such as coastal and industrialized areas. Their reactions with chlorinated ethenes could also contribute to the formation of this compound.
Toxicological Mechanisms and Environmental Health Implications
Toxicity Pathways and Metabolites (e.g., trichloroacetic acid)
The primary toxicological mechanism of this compound is linked to its high reactivity with water. Upon contact with water or moist tissues, it undergoes rapid hydrolysis, a chemical breakdown that yields two corrosive substances: trichloroacetic acid (TCA) and hydrochloric acid. guidechem.comjodrugs.comsolubilityofthings.com This reaction is exothermic and contributes to the compound's ability to cause severe chemical burns to the skin, eyes, and respiratory tract. jodrugs.comnoaa.gov The direct irritant and corrosive effects are, therefore, the principal toxicity pathway. jodrugs.comnj.gov
In one study, this compound itself was found to be non-mutagenic in the Salmonella typhimurium assay, a test used to screen for the mutagenic potential of chemicals. nih.gov The toxicity of this compound is thus largely attributed to the properties of its breakdown products rather than the parent molecule's direct interaction with genetic material.
Table 1: Hydrolysis Products of this compound and Their Toxicological Significance
| Compound | Chemical Formula | Role in Toxicity | Primary Toxicological Effects |
|---|---|---|---|
| This compound | C2Cl4O | Parent Compound / Precursor | Highly reactive; causes severe chemical burns on contact with moist tissues. noaa.govcoleparmer.com |
| Trichloroacetic Acid (TCA) | C2HCl3O2 | Major Hydrolysis Product / Metabolite | Corrosive; skin and eye irritant; phytotoxic (toxic to plants); considered a possible human carcinogen. epa.govoecd.orgwikipedia.org |
| Hydrochloric Acid | HCl | Hydrolysis Product | Highly corrosive; causes severe irritation and burns to skin, eyes, and respiratory system. coleparmer.comscbt.com |
Comparative Toxicology with Related Halogenated Compounds
The toxicological profile of this compound can be better understood when compared with other halogenated acyl chlorides and related compounds. Halogenated aliphatic compounds are generally reactive, though the degree of reactivity and specific toxic mechanisms can vary. noaa.gov
For instance, chloroacetyl chloride, a related compound, also hydrolyzes in the presence of moisture to form chloroacetic acid and hydrochloric acid. basf.com Its acute toxic effects, including severe irritation and potential for pulmonary edema, are similar to those of this compound and are driven by the same hydrolysis mechanism. basf.com The toxicity of acyl chlorides generally increases with the degree of halogenation, which affects the reactivity of the acyl chloride group and the properties of the resulting carboxylic acid.
In a study using an in-vitro rat whole embryo culture system, the developmental toxicity of this compound was examined alongside trichloroethylene, tetrachloroethylene, and other metabolites like trichloroacetic acid and dichloroacetic acid. sigmaaldrich.com This type of comparative research helps to delineate the specific contribution of each compound and its metabolites to the observed toxicity. While many halogenated hydrocarbons exert toxicity through persistence and accumulation in fatty tissues, the primary hazard of reactive acyl chlorides like this compound is their immediate corrosive action via hydrolysis. noaa.gov
Table 2: Comparative Toxicological Data of Related Acyl Chlorides
| Compound | Chemical Formula | Molar Mass (g/mol) | Primary Hazard | Reactivity with Water |
|---|---|---|---|---|
| Acetyl chloride | C2H3ClO | 78.50 | Corrosive, Flammable | Reacts violently. nih.gov |
| Chloroacetyl chloride | C2H2Cl2O | 112.94 | Corrosive, Toxic | Reacts violently to form chloroacetic acid and HCl. basf.com |
| This compound | C2Cl4O | 181.83 | Corrosive, Highly Toxic | Reacts violently to form trichloroacetic acid and HCl. guidechem.com |
Implications for Environmental Risk Assessment
The environmental risk assessment for this compound is dominated by its rapid hydrolysis. nih.gov In both aquatic and terrestrial environments, this rapid breakdown is the principal fate process, meaning the parent compound is not expected to persist. coleparmer.com Due to the speed of this reaction, processes like volatilization from water bodies or leaching through soil are considered unlikely to be significant. guidechem.comnih.gov
Consequently, the focus of environmental risk assessment shifts almost entirely to its primary, more stable hydrolysis product, trichloroacetic acid (TCA). nih.gov TCA is persistent in the environment and is classified as "non-biodegradable". oecd.org It has a high potential for bioaccumulation in terrestrial plants but a low potential in fish. oecd.org
A significant environmental concern associated with TCA is its phytotoxicity. nih.gov It was formerly used as a potent herbicide, and its presence in soil and water can pose a considerable risk to plants and algae. oecd.orgnih.gov Studies have identified potential risks to the aquatic compartment from TCA due to its high toxicity to algae, and to the soil compartment due to its effects on terrestrial plants. oecd.orgnih.gov Environmental risk assessments must, therefore, account for the formation of TCA from this compound releases and consider its subsequent transport, fate, and phytotoxic effects. nih.gov The presence of TCA in the environment is also influenced by the atmospheric degradation of other C2-chlorocarbons, making it a global contaminant. oecd.org
Table 3: Environmental Profile of this compound vs. Trichloroacetic Acid
| Parameter | This compound | Trichloroacetic Acid (TCA) |
|---|---|---|
| Persistence in Water | Very low; hydrolyzes rapidly. nih.gov | High; stable and persistent. oecd.org |
| Primary Environmental Fate | Rapid hydrolysis to TCA and HCl. coleparmer.com | Transport in water; uptake by plants. nih.gov |
| Bioaccumulation Potential | Low (not expected to bioconcentrate). nih.gov | Low in fish, high in terrestrial plants. oecd.org |
| Key Environmental Hazard | Localized corrosive effects from spills before hydrolysis. | High toxicity to algae and terrestrial plants (phytotoxicity). oecd.orgnih.gov |
Applications and Derivatives in Advanced Synthesis
Trichloroacetyl Chloride as a Precursor for Trichloroacetyl Derivatives
The primary application of this compound in synthesis is the introduction of the trichloroacetyl group into various molecules. This moiety can function as a reactive intermediate or a protective group that can be selectively removed under specific conditions, offering flexibility in multi-step synthetic pathways. marketpublishers.com
This compound is a key starting material for the manufacture of trichloroacetyl esters and the anhydrides of trichloroacetic acid. nuv.ac.innih.gov
Trichloroacetyl Esters: These are formed through the reaction of this compound with alcohols. The high reactivity of the acyl chloride allows for efficient esterification, often under mild conditions. These esters are valuable intermediates in organic synthesis. marketpublishers.com
Trichloroacetic Anhydride: This derivative can be synthesized by reacting this compound with trichloroacetic acid. google.com An alternative method involves the transanhydrisation of trichloroacetic acid with acetic anhydride. google.com Trichloroacetic anhydride is itself a powerful acylating agent used in various chemical processes.
| Product | Reactant 1 | Reactant 2 | General Reaction Type |
| Trichloroacetyl Ester | This compound | Alcohol | Acylation / Esterification |
| Trichloroacetic Anhydride | This compound | Trichloroacetic Acid | Acylation / Anhydride Formation |
In medicinal chemistry and related fields, the trichloroacetyl group is used to modify molecular frameworks. marketpublishers.com For instance, trichloroacetylated compounds are synthesized as intermediates in complex chemical pathways. A specific application is seen in the preparation of isotopically labeled reagents for mechanistic studies. For example, 15N-labeled trichloroacetamide, a useful research compound, can be synthesized from the reaction of this compound with 15N ammonium chloride. nih.gov This trichloroacetamide can be further converted into 15N-labeled trichloroacetonitrile, which is used to synthesize labeled glycosyl trichloroacetimidate donors, allowing researchers to track the reaction pathways in carbohydrate chemistry. nih.gov
Role in Agrochemical Development
This compound (TCAC) is a pivotal intermediate in the organic synthesis processes for the agrochemical industry. srdrugs.inniir.org Its high reactivity makes it a crucial building block for producing a range of crop protection products, including herbicides, insecticides, and fungicides. srdrugs.inzhishangchemical.comsrdrugs.in The demand for effective agrochemical solutions to support the growing agricultural sector is a significant driver for the this compound market. marketresearchfuture.com Its application in synthesizing active ingredients for pesticides underscores its importance in large-scale chemical production for agriculture. marketpublishers.com The compound's versatility allows for its use in creating a diverse array of organic compounds essential for modern farming. srdrugs.in
Modernization in agriculture and a focus on increasing crop yields have amplified the demand for agrochemical intermediates like this compound. factmr.com As global food security remains a primary concern, the role of TCAC in developing potent crop protection chemicals becomes increasingly vital. factmr.com
Production of Herbicides and Insecticides (e.g., Chlorpyrifos)
This compound is an essential raw material for the synthesis of broad-spectrum, high-efficiency insecticides and acaricides, most notably chlorpyrifos and chlorpyrifos-methyl. zhishangchemical.com Chlorpyrifos is a widely used organophosphorus insecticide that controls over 100 kinds of pests through contact, stomach poisoning, and fumigation effects. guidechem.com It is recognized as a next-generation pesticide product due to its high efficiency, low toxicity, and low residue characteristics. zhishangchemical.comguidechem.com
The synthesis of chlorpyrifos via the this compound route is a common industrial method. cnchemicals.com The process involves the reaction of this compound with acrylonitrile. guidechem.compatsnap.com This reaction is catalyzed by a copper and cuprous chloride mixture and is typically carried out in a solvent like o-dichlorobenzene. patsnap.com The initial addition reaction produces 2,2,4-trichloro-4-cyanobutanoyl chloride, which then undergoes cyclization and subsequent hydrolysis to form 3,5,6-trichloropyridin-2-ol, a key intermediate for chlorpyrifos. acs.orggoogle.com This intermediate is then further reacted to produce the final chlorpyrifos product. patsnap.com
Beyond chlorpyrifos, this compound is also used to synthesize other agrochemicals. For instance, it is a precursor to several herbicidal compounds. marketpublishers.com It can be reacted with 2,6-dichloro-4-nitroaniline to produce a seedling stage herbicide. guidechem.com
Table 1: Synthesis of Chlorpyrifos Intermediate from this compound
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Key Intermediate |
| This compound, Acrylonitrile | Copper/Cuprous Chloride | o-dichlorobenzene | 105-110°C | 9-10 hours | 3,5,6-Trichloropyridin-2-ol sodium |
This table summarizes a typical initial step in the synthesis of a chlorpyrifos precursor as described in the literature. patsnap.com
Contribution to Crop Protection and Pest Control
The derivatives of this compound play a crucial role in comprehensive crop protection and pest control strategies. srdrugs.in Agrochemicals like chlorpyrifos, synthesized from TCAC, are vital for managing a wide spectrum of agricultural, animal husbandry, and sanitary pests. zhishangchemical.comguidechem.com The effectiveness of these compounds helps to increase crop yields and ensure food security. factmr.com
Insecticides derived from TCAC are effective against numerous destructive pests that affect stored products, particularly cereals. fao.org For example, chlorpyrifos and its methyl derivative are part of the organophosphorus compound family used in stored product pest management. fao.org The use of such potent and broad-spectrum insecticides is a cornerstone of modern agricultural practices, protecting harvests and preventing post-harvest losses. marketpublishers.comfao.org
Table 2: Agrochemicals Derived from this compound
| Agrochemical | Type | Primary Use |
| Chlorpyrifos | Insecticide, Acaricide | Broad-spectrum pest control in agriculture and for stored products. zhishangchemical.comguidechem.comfao.org |
| Chlorpyrifos-methyl | Insecticide | Alternative to Chlorpyrifos with similar applications. zhishangchemical.comguidechem.com |
| Seedling Herbicide | Herbicide | Weed control at the seedling stage. guidechem.com |
Synthesis of Other Specialty Chemicals and Advanced Materials
This compound's utility extends beyond agrochemicals into the synthesis of various other specialty chemicals and advanced materials. srdrugs.in Its high reactivity as an acylating and chlorinating agent makes it an indispensable reagent for a wide range of chemical transformations. marketpublishers.com
Production of Trifluoroacetic Acid
This compound serves as a key starting material for the production of trifluoroacetic acid. nuv.ac.in One method involves the catalytic fluorination of this compound with anhydrous hydrogen fluoride (HF) in the gas phase. quickcompany.ingoogle.com This process is considered economically advantageous because this compound is a readily available and inexpensive chemical. quickcompany.in The reaction is typically carried out in the presence of a chromium-containing fluorination catalyst at temperatures between 200°C and 400°C. google.com The initial product of this fluorination is trifluoroacetyl fluoride, which can then be hydrolyzed to yield trifluoroacetic acid. quickcompany.ingoogle.comgoogle.com
Synthesis of Dihydro-1H-benzindoles
While this compound is a versatile reagent in organic synthesis, its specific application in the direct synthesis of dihydro-1H-benzindoles is not prominently detailed in readily available research findings. Its primary documented roles are in acylation and the production of chlorinated intermediates for other applications.
Precursor for Chlorinated Pyridines
This compound is a fundamental precursor for the synthesis of chlorinated pyridines. A significant example is the production of 3,5,6-trichloropyridin-2-ol, which is not only an intermediate for chlorpyrifos but also for the herbicide triclopyr. acs.org The synthesis is achieved through a copper-catalyzed reaction between this compound and acrylonitrile. acs.orggoogle.com The process involves an initial addition reaction, followed by cyclization and aromatization steps to form the chlorinated pyridine (B92270) ring structure. acs.orggoogle.com Further chlorination of chloro-substituted (trichloromethyl)pyridines can yield compounds such as symmetrical tetrachloropyridine and pentachloropyridine. google.com
Future Directions and Research Gaps
Development of Novel and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability has spurred research into greener synthetic pathways for essential compounds like Trichloroacetyl chloride. chemistryjournals.net Traditional manufacturing processes often rely on hazardous reagents and generate significant waste, prompting the need for more environmentally friendly alternatives. chemistryjournals.netinnospk.com A primary goal is the design of processes that minimize the use and generation of hazardous substances, a core principle of green chemistry. chemistryjournals.net
Recent advancements have demonstrated the viability of such approaches. One promising method involves the synthesis of this compound from the mother liquor by-product of monochloroacetic acid (MCA) manufacturing. nuv.ac.in This process not only recycles industrial waste but also employs phase transfer catalysts, such as pyridine (B92270), to achieve high yields (up to 95%) and purity (>99%). nuv.ac.in Another innovative route utilizes gas-solid catalytic chlorination, converting acetyl chloride to this compound with the aid of an active charcoal catalyst. globethesis.comgoogle.com This heterogeneous catalysis method is advantageous as the catalyst can be easily removed from the reaction product, simplifying purification. google.com
These developments represent a significant step towards a more sustainable production model for this compound, aligning with the broader goals of a resource-efficient and low-carbon chemical industry. nuv.ac.in Future research should continue to explore alternative feedstocks, less toxic catalysts, and energy-efficient reaction conditions.
| Synthetic Route | Starting Material | Catalyst | Key Advantages | Reported Yield |
| Waste Valorization nuv.ac.in | Mother Liquor of MCA | Pyridine (Phase Transfer) | Utilizes industrial by-product, reduces waste disposal. nuv.ac.in | Up to 95% nuv.ac.in |
| Gas-Solid Catalysis globethesis.comgoogle.com | Acetyl Chloride | Active Charcoal | Heterogeneous catalyst is easily separated, high conversion rate. globethesis.comgoogle.com | >95% globethesis.com |
In-depth Understanding of Atmospheric Chemistry and Environmental Fate
Once released into the environment, volatile organochlorine compounds like this compound can participate in complex atmospheric reactions. nih.gov Understanding their fate is crucial for assessing their environmental impact, including potential contributions to ozone depletion and global warming. nih.gov The atmospheric lifetime of such compounds is often determined by their reaction with hydroxyl (HO•) radicals in the troposphere. nih.gov This degradation process can lead to the formation of various by-products, including hydrogen chloride (HCl), carbon monoxide (CO), and phosgene (B1210022) (COCl₂). nih.gov
Future research must focus on elucidating the specific atmospheric degradation pathways of this compound. This involves studying its reactions with key atmospheric oxidants and the influence of environmental factors like sunlight and humidity. A critical knowledge gap is the role of heterogeneous chemistry, where reactions on the surface of aerosols can significantly alter the transformation and transport of atmospheric pollutants. magtech.com.cn Advanced chemical transport models, such as GEOS-Chem, are powerful tools for simulating the atmospheric fate, transport, and deposition of complex chemicals and could be adapted to model this compound's environmental journey more accurately. rsc.org A deeper understanding of this chemistry is essential for predicting the compound's environmental persistence and its ultimate impact on atmospheric composition. copernicus.org
Exploration of New Catalytic Applications
This compound is a valuable intermediate, primarily in the agrochemical and pharmaceutical sectors. innospk.comprnewswire.com It is a key precursor in the synthesis of the broad-spectrum organophosphorus insecticide Chlorpyrifos. innospk.comguidechem.com This synthesis involves a reaction with acrylonitrile, catalyzed by a mixture of copper powder and cuprous chloride. guidechem.com Additionally, it is used in Friedel-Crafts acylation reactions, for example, reacting with 4-hydroxybiphenyl in the presence of an aluminum chloride (AlCl₃) catalyst to produce an intermediate for anti-thrombotic drugs. guidechem.com
While its current applications are well-established, there is significant potential for exploring new catalytic roles for this compound. Future research could investigate its use as a building block for novel catalysts or as a reactant in new catalytic cycles to synthesize high-value specialty chemicals. niir.orgfactmr.com Given its high reactivity, it may serve as a precursor for generating unique organometallic complexes or functional materials with catalytic properties. The development of such new applications would further diversify its utility and enhance its value in the chemical industry. niir.org
Advanced Spectroscopic Studies for In-situ Reaction Monitoring
Optimizing chemical reactions requires a detailed understanding of their kinetics, mechanisms, and the behavior of transient intermediates. spectroscopyonline.com In-situ (in the reaction mixture) spectroscopic monitoring provides real-time data without the need for sample extraction, which can alter the reaction's course. spectroscopyonline.com Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. spectroscopyonline.commdpi.com
The application of these advanced methods to reactions involving this compound is a key area for future research. For instance, in-situ solid-state NMR has been successfully used to identify intermediates like dichloroacetyl chloride during the photocatalytic oxidation of trichloroethylene (B50587), demonstrating the technique's potential for studying related chlorinated compounds. acs.org Similarly, FTIR has been employed to accurately quantify chloroacetyl chloride impurities in industrial feedstocks, highlighting its utility in process control. mdpi.com Implementing in-situ spectroscopy can lead to improved reaction efficiency, better yield, higher purity, and enhanced safety by providing a continuous, real-time window into the chemical transformation process. mdpi.com
| Spectroscopic Technique | Application | Potential Insights for this compound Reactions |
| ATR-FTIR mdpi.com | Real-time monitoring of reaction progress and diffusion. mdpi.com | Tracking reactant consumption and product formation; optimizing reaction time and temperature. |
| Raman Spectroscopy spectroscopyonline.com | Analysis of reactions in aqueous or slurry phases. spectroscopyonline.com | Monitoring reactions where IR is less effective; studying catalyst behavior. |
| In-situ NMR acs.org | Identification of transient and labile intermediates. acs.org | Elucidating complex reaction mechanisms; identifying short-lived by-products. |
| X-ray Absorption Spectroscopy (XAS) rsc.org | Monitoring the surface-solution interface and local atomic environments. rsc.org | Studying heterogeneous catalysis; understanding surface reactions and catalyst deactivation. |
Refined Computational Models for Complex Reaction Systems
Computational chemistry offers a powerful complement to experimental studies, providing deep mechanistic insights that can be difficult to obtain through laboratory work alone. Future research should focus on developing refined computational models for the complex reaction systems involving this compound. Quantum chemistry (QC) calculations, for example, can be used to investigate reaction pathways, determine activation energies, and predict the stability of intermediates. copernicus.org This approach can help validate proposed mechanisms for both the synthesis and the atmospheric degradation of the compound. copernicus.org
Furthermore, larger-scale models are needed to understand its environmental behavior. Chemical transport models, which have been successfully applied to other persistent organic pollutants, can be adapted to simulate the global transport and fate of this compound and its degradation products. rsc.org By integrating laboratory data, spectroscopic findings, and QC calculations, these models can provide comprehensive predictions of its environmental distribution and persistence, guiding risk assessment and management strategies.
Research into Emerging Biological and Environmental Impacts
The potential biological and environmental impacts of this compound and its derivatives are an area requiring significant further investigation. As an organochlorine compound, it is classified as very toxic to aquatic life, with potentially long-lasting effects. nih.gov When chlorine-based compounds are released into aqueous environments, they can react with organic and inorganic matter to form a range of disinfection by-products (DBPs). nih.gov Many DBPs are known to be cytotoxic, genotoxic, or carcinogenic, posing a risk to both ecosystems and human health. nih.gov
Future research must urgently address these concerns. Studies should focus on:
Ecotoxicity: Assessing the acute and chronic toxicity of this compound and its primary degradation products (e.g., trichloroacetic acid) on various aquatic and terrestrial organisms.
By-product Formation: Identifying the range of by-products formed during its environmental degradation under different conditions (e.g., in wastewater, surface water, and soil).
Bioaccumulation: Investigating the potential for the compound or its persistent by-products to accumulate in the food chain.
Drawing parallels from studies on other chloromethanes and chlorinated pollutants can provide a framework for these investigations, helping to fill the critical data gap on the specific environmental risks posed by this compound. nih.govnih.gov
Sustainable Management and Remediation Strategies
A holistic approach to the lifecycle of this compound necessitates the development of sustainable management and remediation strategies. This begins with the implementation of greener manufacturing processes that minimize waste from the outset, such as those that recycle and reuse by-products. nuv.ac.in Reducing waste at the source is a cornerstone of sustainable chemical production. nuv.ac.in
For instances where contamination occurs, effective remediation strategies are essential. The widespread use of chlorine-based compounds can lead to contamination of surface waters, requiring intervention. nih.gov Research should focus on developing and optimizing techniques to remove this compound and its harmful derivatives from water and soil. This could include advanced oxidation processes, bioremediation, or adsorption using novel materials. Furthermore, clear and robust waste management protocols, guided by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA), are necessary to ensure the safe handling and disposal of any waste generated during its production and use. nih.gov
Q & A
Basic: What are the critical safety protocols for handling TCAC in laboratory settings?
TCAC poses acute hazards via skin/eye contact, inhalation, and ingestion. Implement these measures:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and lab coats. Use NIOSH-approved respirators if ventilation is insufficient .
- Storage: Store in airtight containers in cool, dry, well-ventilated areas away from water, alcohols, and strong bases to prevent violent hydrolysis .
- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid water. Decontaminate surfaces with sodium bicarbonate to neutralize residual HCl .
Basic: What key physical properties influence experimental design with TCAC?
Critical properties include:
Basic: How should researchers mitigate TCAC’s reactivity during synthesis?
TCAC reacts exothermically with nucleophiles (e.g., water, alcohols). Mitigation strategies:
- Moisture Control: Use anhydrous solvents and inert atmospheres (N₂/Ar) .
- Temperature Regulation: Maintain reactions below 50°C to avoid decomposition into HCl and phosgene .
- Byproduct Management: Trap gaseous HCl using alkaline scrubbers .
Advanced: How can FT-IR spectroscopy quantify trace TCAC in titanium tetrachloride matrices?
A validated FT-IR method ( ) achieves detection limits of 3.61×10⁻⁴ g/L:
- Sample Preparation: Use a sealed liquid cell (5 cm path length) to prevent TCAC evaporation.
- Calibration: Linear range (0–0.163 g/L) with correlation coefficient r = 0.9994.
- Peak Selection: Monitor C=O stretching at ~1800 cm⁻¹, avoiding interference from TiCl₄ .
This method is suitable for industrial-grade purity assessments.
Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling points)?
Discrepancies (e.g., 114–118°C boiling points) arise from purity, measurement techniques, or calibration. Researchers should:
- Validate Purity: Use gas chromatography (GC) or NMR to confirm TCAC purity .
- Standardize Conditions: Replicate measurements under controlled pressure (101.3 kPa) and inert atmospheres .
- Cross-Reference Data: Compare with peer-reviewed studies or SDS from reputable suppliers (e.g., Sigma-Aldrich) .
Advanced: What experimental approaches address gaps in TCAC’s chronic toxicity data?
No long-term carcinogenicity or reproductive toxicity studies exist . Proposed methodologies:
- In Vivo Models: Conduct 24-month rodent bioassays with inhalation exposure (≤475 mg/m³ LC50 in rats ).
- Mechanistic Studies: Use in vitro models (e.g., human lung cells) to assess DNA damage or oxidative stress from TCAC metabolites (e.g., trichloroacetic acid) .
- Dose-Response Analysis: Apply benchmark dose modeling to estimate NOAELs for regulatory risk assessments .
Advanced: How to optimize TCAC synthesis using trichloroacetic acid and SOCl₂?
Key parameters for high yield (>90%):
- Molar Ratio: 1:1.2 (trichloroacetic acid : SOCl₂) with excess thionyl chloride to drive reaction completion .
- Reaction Time: 4–6 hours under reflux (70–80°C) .
- Purification: Distill under reduced pressure (50–60°C at 20 kPa) to separate TCAC from unreacted SOCl₂ .
Monitor reaction progress via TLC (Rf ~0.6 in hexane/ethyl acetate 9:1).
Advanced: What analytical techniques detect TCAC decomposition products during storage?
Decomposition produces HCl, phosgene, and CO. Analytical workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
